molecular formula C20H16N4O2S B2552786 1-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-methoxyphenyl)-1H-pyrazol-5-ylamine CAS No. 955962-19-3

1-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-methoxyphenyl)-1H-pyrazol-5-ylamine

Cat. No.: B2552786
CAS No.: 955962-19-3
M. Wt: 376.43
InChI Key: GCKOBJHWLWATBN-UHFFFAOYSA-N
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Description

1-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-methoxyphenyl)-1H-pyrazol-5-ylamine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a chromeno-thiazole core, a methoxyphenyl group, and a pyrazolylamine moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-methoxyphenyl)-1H-pyrazol-5-ylamine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chromeno-Thiazole Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminothiophenol and a suitable aldehyde or ketone.

    Introduction of the Methoxyphenyl Group: This step might involve a substitution reaction where a methoxyphenyl halide reacts with a nucleophilic site on the chromeno-thiazole core.

    Formation of the Pyrazolylamine Moiety: This can be synthesized through a condensation reaction involving hydrazine and an appropriate diketone or ketoester, followed by amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-methoxyphenyl)-1H-pyrazol-5-ylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-methoxyphenyl)-1H-pyrazol-5-ylamine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-phenyl-1H-pyrazol-5-ylamine: Lacks the methoxy group, which might affect its chemical reactivity and biological activity.

    1-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-hydroxyphenyl)-1H-pyrazol-5-ylamine: Contains a hydroxy group instead of a methoxy group, potentially altering its solubility and interaction with biological targets.

Uniqueness

The presence of the methoxy group in 1-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-methoxyphenyl)-1H-pyrazol-5-ylamine might confer unique properties such as increased lipophilicity, altered electronic effects, and specific interactions with biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

2-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-methoxyphenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-25-13-8-6-12(7-9-13)15-10-22-24(19(15)21)20-23-18-14-4-2-3-5-16(14)26-11-17(18)27-20/h2-10H,11,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKOBJHWLWATBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N(N=C2)C3=NC4=C(S3)COC5=CC=CC=C54)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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